molecular formula C12H7NO2S B6375908 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile CAS No. 1261901-04-5

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile

Cat. No.: B6375908
CAS No.: 1261901-04-5
M. Wt: 229.26 g/mol
InChI Key: HGPLYWVOYCHABZ-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a hydroxyl group at position 2 and a 5-formylthiophene moiety at position 2. The nitrile group (-C≡N) and formyl (-CHO) functionality make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications.

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-5,7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLYWVOYCHABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684715
Record name 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-04-5
Record name 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-2-yl)-2-hydroxybenzonitrile

    Reduction: 4-(5-Hydroxymethylthiophen-2-yl)-2-hydroxybenzonitrile

    Substitution: Various ethers and esters depending on the substituents used

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and hydroxyl groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Key Structural Features :

  • Benzonitrile backbone : Provides electron-withdrawing properties, enhancing reactivity in cross-coupling reactions.
  • Hydroxyl group : Enables hydrogen bonding and participation in condensation reactions.

Comparison with Structurally Similar Compounds

The following table and discussion highlight critical differences and similarities between 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile and related compounds.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Synthesis Insights Source
This compound C₁₂H₇NO₂S 229.25 Nitrile, Hydroxyl, Formylthiophene Potential intermediate for bioactive molecules (inferred)
5-Formyl-2-hydroxybenzonitrile C₈H₅NO₂ 147.13 Nitrile, Hydroxyl, Formyl Precursor for fluorescent dyes
4-(5-Formylthiophen-2-yl)benzoic acid C₁₂H₈O₃S 232.25 Carboxylic Acid, Formylthiophene Metal-organic framework (MOF) synthesis
5-Formyl-2-(morpholin-4-yl)benzonitrile C₁₂H₁₂N₂O₂ 216.24 Nitrile, Morpholine, Formyl Kinase inhibitor development
4-(5-Formylthiophen-2-yl)-2-methylphenol C₁₂H₁₀O₂S 218.27 Phenol, Methyl, Formylthiophene Polymer modification

Functional Group Influence on Reactivity

  • Nitrile vs. Carboxylic Acid : The nitrile group in the target compound enhances electrophilicity compared to the carboxylic acid in 4-(5-Formylthiophen-2-yl)benzoic acid, making it more reactive in nucleophilic substitutions .
  • Hydroxyl vs. Morpholine : The hydroxyl group in the target compound allows for hydrogen bonding, whereas the morpholine substituent in 5-Formyl-2-(morpholin-4-yl)benzonitrile introduces steric bulk and basicity, altering solubility and biological activity .
  • Formylthiophene vs.

Spectroscopic Characterization

  • IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in 1,2,4-triazole derivatives () confirms tautomeric forms, a principle applicable to verifying the thiophene-formyl group in the target compound .
  • NMR: Aromatic proton shifts in the target compound’s thiophene ring would appear downfield (~7.5–8.5 ppm), similar to 4-(5-Formylthiophen-2-yl)phenol () .

Biological Activity

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a formyl group and a hydroxyl group, alongside a benzonitrile moiety. Its molecular formula is C12H9N1O2S, with a molecular weight of approximately 229.26 g/mol .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-725Caspase activation
HeLa30DNA fragmentation

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The formyl and nitrile groups are believed to participate in hydrogen bonding and π-π stacking interactions with biomolecules, potentially inhibiting key enzymes or receptors involved in disease processes.

  • Antimicrobial Mechanism :
    • Disruption of the bacterial cell wall.
    • Inhibition of protein synthesis.
  • Anticancer Mechanism :
    • Induction of oxidative stress.
    • Activation of apoptotic pathways through caspase enzymes.

Case Studies

A series of case studies have been conducted to further explore the compound's efficacy:

  • Case Study on Antibacterial Activity : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains, providing a promising avenue for antibiotic development .
  • Case Study on Cancer Cell Lines : Research reported in Cancer Letters demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability across multiple cancer cell lines, reinforcing its potential as a chemotherapeutic agent .

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